molecular formula C19H21NO4 B164165 3-Acetylmorphine CAS No. 5140-28-3

3-Acetylmorphine

Cat. No. B164165
CAS RN: 5140-28-3
M. Wt: 327.4 g/mol
InChI Key: GMLREHXYJDLZOU-LEPYJNQMSA-N
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Description

3-Acetylmorphine, also known as 3-Monoacetylmorphine (3-MAM), is a less active metabolite of heroin . It has a relatively weak affinity for µ-opioid receptors due to the placement of the acetyl group in the 3 position .


Synthesis Analysis

The synthesis of major opium alkaloids, including 3-Acetylmorphine, is an important task in modern synthetic organic chemistry . Heroin, from which 3-Acetylmorphine is derived, is semi-synthesized by refluxing morphine in acetic anhydride, converting morphine to 3-acetylmorphine and then to 3, 6-diacetylmorphine (heroin) .


Molecular Structure Analysis

The molecular formula of 3-Acetylmorphine is C19H21NO4 . Its molecular weight is 327.4 g/mol . The IUPAC name is [(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate .

Scientific Research Applications

Analytical Detection and Quantification

A study by Svensson et al. (2007) developed a method for identifying and quantifying morphine-3-glucuronide, codeine-6-glucuronide, ethylmorphine-6-glucuronide, and 6-acetylmorphine in human urine. This was achieved through solid-phase extraction and electrospray ionization liquid chromatography-mass spectrometry (LC-MS), proving to be a robust and reliable method for clinical urine drug testing for opiates (Svensson, Andersson, Gustavsson, & Beck, 2007).

Pharmacokinetics in Clinical Trials

Rook et al. (2006) focused on developing a population pharmacokinetic model for heroin and its active metabolites, including 6-acetylmorphine. The study's objective was to understand the influence of various covariates on heroin pharmacokinetics, vital for medical prescriptions in heroin dependency treatment (Rook, Huitema, Brink, Ree, & Beijnen, 2006).

Forensic Toxicology

Naso-Kaspar et al. (2013) explored the in vitro formation of acetylmorphine from morphine and aspirin, contributing significant insights to forensic toxicology. Their findings indicated that in vivo formation of 6-acetylmorphine from co-administration of aspirin and morphine is rare, impacting the interpretation of toxicological data (Naso-Kaspar, Wyman, Clark, Glass, Lavins, Cushman, Pekarski, & Gilson, 2013).

Terahertz Spectroscopy Research

Shen et al. (2010) conducted terahertz spectroscopic investigations of 3-acetylmorphine, obtaining refractive indices and absorption coefficients through terahertz time-domain spectroscopy. This study adds a novel dimension to the understanding of the drug's properties (Shen, Wang, Jiang, Liang, & Xu, 2010).

Future Directions

The pharmacology of heroin and its metabolites, including 3-Acetylmorphine, is still poorly understood . Future clinical and pre-clinical studies are needed to better understand the complex interplay among heroin and its active metabolites .

properties

IUPAC Name

[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-10(21)23-15-6-3-11-9-13-12-4-5-14(22)18-19(12,7-8-20(13)2)16(11)17(15)24-18/h3-6,12-14,18,22H,7-9H2,1-2H3/t12-,13+,14-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLREHXYJDLZOU-LEPYJNQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C2C3=C(CC4C5C3(CCN4C)C(O2)C(C=C5)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4C)[C@@H](O2)[C@H](C=C5)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183774
Record name 3-Monoacetylmorphine
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URL https://comptox.epa.gov/dashboard/DTXSID30183774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetylmorphine

CAS RN

5140-28-3, 29593-26-8
Record name 3-Acetylmorphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5140-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O(3)-Monoacetylmorphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005140283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monoacetylmorphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029593268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Monoacetylmorphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R,7S,12bS)-7-hydroxy-3-methyl-2,3,4,4aR,7,7aR-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl acetate
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Record name 3-MONOACETYLMORPHINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
136
Citations
J Shen, G Wang, D Jiang, L Liang, X Xu - Optik, 2010 - Elsevier
… The second spectrum we have studied here is the spectrum of 3-acetylmorphine(… In this work, the refraction indices and absorption coefficients of caffeine and 3-acetylmorphine were …
Number of citations: 23 www.sciencedirect.com
PA Carrupt, B Testa, A Bechalany… - Journal of medicinal …, 1991 - ACS Publications
… to afford 3 g of 3acetylmorphine. In a flask protected from moisture, 3-acetylmorphine (2.5 g, 0.0076 mol) dissolved in 250 mL of dried benzene was condensed in presence of 7 g of dry …
Number of citations: 257 pubs.acs.org
CK Naso-Kaspar, JF Wyman, CR Clark… - Journal of analytical …, 2013 - academic.oup.com
Forensic toxicologists consider detection of 6-acetylmorphine (6-AM) definitive evidence of heroin abuse. This study investigated the possibility that aspirin, when in solution with …
Number of citations: 6 academic.oup.com
JA Sibley - Forensic science international, 1996 - Elsevier
… It has been accepted that 6AM is the result of the partial hydrolysis of heroin and that O-3-acetylmorphine (3AM) is the result of the incomplete acetylation of morphine during heroin …
Number of citations: 15 www.sciencedirect.com
D Visky, M Kraszni, S Hosztafi, B Noszal - Chromatographia, 2000 - Springer
… At pH 8.5, for example, 6.67 % of 3-acetylmorphine, and 3.55 … At pH 8.0, even 3-acetylmorphine, which is the most … For example, our study on 3-acetylmorphine at pH=9.97 shows …
Number of citations: 15 link.springer.com
JM Bowen, N Purdie - Analytical Chemistry, 1980 - ACS Publications
… Semiquantitatively, the ellipticities increase in the order 3-acetylmorphine, morphine sulfate, … CD spectra of (a) 6-acetylmorphine, (b) 3-acetylmorphine, (c) thebaine, (d) thebaine (…
Number of citations: 38 pubs.acs.org
C Lacy, M Sainsbury - Tetrahedron letters, 1995 - Elsevier
… A practical synthesis of morphine-6-glucuronide from 3-acetylmorphine and methyl 2-ct-bromo-3,4,5-tri-O-acetylglucuronate is described. Similar syntheses of codeine-6-glucuronide, …
Number of citations: 22 www.sciencedirect.com
L Szöcs, G Orgován, G Tóth, M Kraszni, L Gergó… - European Journal of …, 2016 - Elsevier
… Hydrolysis experiments were carried out independently on heroin, 3-acetylmorphine, 6-acetylmorphine and auxiliary compounds 6-acetyl-N-methylmorphine and 6-acetylcodeine as a …
Number of citations: 3 www.sciencedirect.com
N Frölich, C Dees, C Paetz, X Ren, MJ Lohse… - Biochemical …, 2011 - Elsevier
… Strong partial agonists morphine, morphine-6-glucuronide, normorphine, morphine-6-sulfate, 6-acetylmorphine and 3-acetylmorphine showed efficacies in the nanomolar range, while …
Number of citations: 64 www.sciencedirect.com
J Yang, G Lu, G Zhang, X Wang, H Wen… - Bulletin of the …, 2020 - Wiley Online Library
… To a solution of 3-acetylmorphine (5.0 g, 15.3 mmol) in toluene (50 mL) was added 2,3,4-tri-O-acetyl-d-glucopyranosyl bromide (12.0 g, 30.2 mmol), silver carbonate (14.0 g, 50.7 mmol)…
Number of citations: 1 onlinelibrary.wiley.com

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